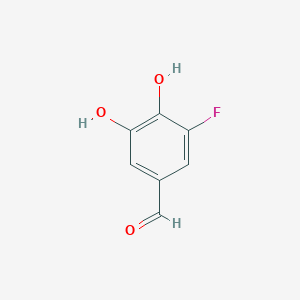

3-Fluoro-4,5-dihydroxybenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-4,5-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSUIFYFQDSKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343983 | |

| Record name | 3-Fluoro-4,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71144-35-9 | |

| Record name | 3-Fluoro-4,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Approaches for 3 Fluoro 4,5 Dihydroxybenzaldehyde

Established Synthetic Routes to 3-Fluoro-4,5-dihydroxybenzaldehyde

The synthesis of 3-Fluoro-4,5-dihydroxybenzaldehyde has been approached through several classical organic chemistry transformations. These methods often involve multi-step sequences starting from readily available precursors, incorporating the fluorine atom and generating the final aldehyde functionality through carefully planned strategies.

Directed Ortho-Metalation Strategies for Fluorine Introduction

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. orgsyn.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium, facilitating deprotonation at the adjacent ortho position. orgsyn.org The resulting aryllithium intermediate is then quenched with an appropriate electrophile.

In the context of synthesizing 3-Fluoro-4,5-dihydroxybenzaldehyde, a plausible DoM strategy would begin with a protected dihydroxybenzene derivative. For instance, starting with 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), the methoxy (B1213986) groups can act as DMGs. However, the formyl group is incompatible with organolithium reagents and must first be protected, for example, as a diethyl acetal. The lithiation would be directed to the C-2 or C-5 position. To achieve the desired 3-fluoro substitution pattern, one might start from a 3,4-dihydroxybenzaldehyde (B13553) precursor where the hydroxyl groups are protected with bulky groups that can also act as DMGs.

Alternatively, the fluorine atom itself can serve as a moderate directing group. youtube.com A strategy could involve the ortho-lithiation of a precursor like 3-fluoro-4-methoxybenzyl alcohol (with the alcohol group protected), where the fluorine and protected oxygen direct the metalation to the C-5 position. The subsequent introduction of a hydroxyl group (via reaction with an electrophilic oxygen source) and deprotection/oxidation would yield the target compound. The general principle involves the interaction of the DMG with the lithium atom of the organolithium reagent, which positions the base for regioselective proton abstraction from the nearest ortho position. orgsyn.org

Modern variations of this chemistry utilize transient directing groups, which can be conveniently prepared from aldehydes and later removed, to facilitate palladium-catalyzed ortho C-H bond fluorination. sigmaaldrich.com

Table 1: Key Aspects of Directed Ortho-Metalation (DoM) Strategy

| Feature | Description |

|---|---|

| Principle | A directing metalation group (DMG) directs deprotonation to the ortho-position via an organolithium reagent. |

| Directing Groups | Methoxy (-OCH₃), protected hydroxyls (-OR), amides, and even fluorine (-F) can act as DMGs. orgsyn.orgyoutube.com |

| Electrophile | An electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), is used to introduce the fluorine atom. nih.gov |

| Key Intermediate | An aryllithium species formed ortho to the DMG. orgsyn.org |

| Considerations | Protection of reactive functional groups (like aldehydes and hydroxyls) is often necessary. |

Oxidative Methods Utilizing Benzyl (B1604629) Alcohol Precursors

A common and reliable method for the synthesis of benzaldehydes is the oxidation of the corresponding benzyl alcohols. This strategy can be applied to the synthesis of 3-Fluoro-4,5-dihydroxybenzaldehyde, provided the appropriately substituted benzyl alcohol precursor is available.

The synthesis would first focus on constructing the 3-fluoro-4,5-dihydroxybenzyl alcohol intermediate. This could be achieved via the reduction of a corresponding benzoic acid or by starting from a simpler precursor and introducing the required functional groups. Once the benzyl alcohol is obtained, it can be oxidized to the target aldehyde.

Several reagents are suitable for this transformation, with the choice depending on the sensitivity of the other functional groups on the ring, particularly the phenolic hydroxyls which are prone to oxidation. Milder oxidizing agents are generally preferred.

Table 2: Common Reagents for Benzyl Alcohol Oxidation

| Reagent | Name | Conditions |

|---|---|---|

| PCC | Pyridinium chlorochromate | Dichloromethane (B109758) (CH₂Cl₂) |

| PDC | Pyridinium dichromate | Dichloromethane (CH₂Cl₂) |

| MnO₂ | Manganese dioxide | Selective for benzylic/allylic alcohols |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C) |

The successful application of this method hinges on the efficient preparation of the 3-fluoro-4,5-dihydroxybenzyl alcohol precursor, such as a protected derivative like 3-fluoro-4,5-dimethoxybenzyl alcohol, followed by oxidation and subsequent deprotection.

Demethylation and Deprotection of Methoxy-Fluorobenzaldehyde Intermediates

A frequently employed synthetic route involves the construction of a fluorinated benzaldehyde (B42025) with protected hydroxyl groups, typically as methyl ethers (methoxy groups), followed by a final deprotection step. This approach benefits from the stability and synthetic versatility of methoxy-substituted aromatic compounds.

A key intermediate for this route is 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, which is commercially available. sigmaaldrich.com This compound can be synthesized and then subjected to demethylation of the remaining methoxy group to yield the final product. Alternatively, one could start from vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde), protect the hydroxyl group, introduce the fluorine at the 5-position, and then perform a double deprotection. A more direct route starts from 5-bromovanillin, which can be hydrolyzed under copper catalysis to 3-methoxy-4,5-dihydroxybenzaldehyde. mdma.ch Subsequent fluorination and selective methylation/demethylation steps could lead to the target molecule.

The cleavage of the aryl methyl ether bond is a critical step. Several reagents are effective for this demethylation process:

Boron Tribromide (BBr₃): A powerful and widely used Lewis acid for cleaving aryl methyl ethers. It is typically used in an inert solvent like dichloromethane at low temperatures.

Hydrogen Bromide (HBr): A strong acid that can effect demethylation, often at elevated temperatures. For example, 3-Fluoro-4-methoxybenzaldehyde can be demethylated to 3-Fluoro-4-hydroxybenzaldehyde (B106929) using 48% HBr at 140 °C.

Other Reagents: Various other methods exist, including reagents like diphenylphosphine (B32561) (HPPh₂) with potassium tert-butoxide, which offers a metal-free alternative. nih.gov

This strategy's success relies on the regioselective synthesis of the required methoxy-fluorobenzaldehyde intermediate and the final high-yielding deprotection step that does not affect the other functional groups.

Strategies from Related Dihydroxybenzaldehyde Analogues

Another viable approach is to start with a non-fluorinated dihydroxybenzaldehyde analogue, such as 3,4-dihydroxybenzaldehyde (protocatechualdehyde) or 3,5-dihydroxybenzaldehyde (B42069), and introduce the fluorine atom directly onto the aromatic ring. researchgate.net This method relies on electrophilic aromatic substitution.

The hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. In the case of 3,4-dihydroxybenzaldehyde, the C-2 and C-5 positions are activated. To achieve the desired 3-fluoro substitution, one would need to start with an analogue where the directing effects of the existing substituents favor fluorination at the target position.

Direct fluorination of highly activated phenolic compounds can be challenging due to the high reactivity of elemental fluorine, which can lead to over-fluorination and side reactions. youtube.com Modern electrophilic fluorinating agents provide milder and more selective alternatives.

Table 3: Common Electrophilic Fluorinating Agents

| Reagent | Abbreviation | Description |

|---|---|---|

| Selectfluor™ | F-TEDA-BF₄ | A versatile and widely used N-F type electrophilic fluorinating agent, known for its stability and ease of handling. nih.govwikipedia.org |

| N-Fluorobenzenesulfonimide | NFSI | A neutral N-F reagent effective for fluorinating a wide range of nucleophiles, including activated aromatic rings. nih.govprepchem.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral N-F reagent, similar in reactivity to NFSI. youtube.com |

The key challenge in this approach is controlling the regioselectivity of the fluorination reaction on an already substituted and highly activated aromatic ring.

Emerging Methodologies in the Synthesis of 3-Fluoro-4,5-dihydroxybenzaldehyde

While classical synthetic routes are well-established, there is growing interest in developing more sustainable and efficient methods, such as those employing biocatalysis.

Biocatalytic Routes and Enzymatic Hydroxylation

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. google.com For the synthesis of 3-Fluoro-4,5-dihydroxybenzaldehyde, enzymatic hydroxylation represents a promising emerging strategy.

This approach could involve the use of a monooxygenase enzyme to introduce a hydroxyl group onto a fluorinated precursor. For example, an engineered cytochrome P450 monooxygenase could potentially hydroxylate a substrate like 3-fluoro-4-hydroxybenzaldehyde at the C-5 position to yield the final product. Cytochrome P450s are known for their ability to catalyze the hydroxylation of aromatic compounds, a reaction that is often difficult to achieve with high regioselectivity using conventional chemical methods.

Another class of enzymes, flavin-dependent monooxygenases, also shows great potential for selective hydroxylation of phenolic compounds. The development of a biocatalytic route would involve:

Enzyme Discovery/Engineering: Identifying a wild-type enzyme or engineering a known enzyme to have high activity and selectivity for the specific substrate.

Process Optimization: Developing reaction conditions (pH, temperature, co-factors) for efficient conversion.

Substrate Synthesis: Preparing the necessary fluorinated precursor, such as 3-fluoro-4-hydroxybenzaldehyde.

While a specific enzyme for the synthesis of 3-Fluoro-4,5-dihydroxybenzaldehyde may not be commercially available yet, the rapid advancements in enzyme engineering and biocatalysis suggest that such a route is highly feasible for future green and efficient manufacturing. google.com

Flow Chemistry Techniques for Controlled Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals like 3-Fluoro-4,5-dihydroxybenzaldehyde. The use of microreactors or flow reactors provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, selectivity, and safety. unimi.it

Key benefits of employing flow chemistry include enhanced heat and mass transfer. process-technology-online.comstolichem.com For exothermic reactions, such as certain formylation or hydroxylation steps, the high surface-area-to-volume ratio of flow reactors allows for rapid heat dissipation, preventing temperature spikes that could lead to side reactions or degradation of the catechol moiety. process-technology-online.com This precise temperature control is crucial for managing the regioselectivity of formylation on a dihydroxylated benzene (B151609) ring.

While a specific flow synthesis for 3-Fluoro-4,5-dihydroxybenzaldehyde is not extensively documented, analogous processes for substituted benzaldehydes and phenols demonstrate the potential. For instance, the hydrolysis of dichloromethyl arenes to benzaldehydes has been successfully transferred to a continuous flow process, dramatically reducing reaction times from hours to minutes. google.com Similarly, photochemical reactions to generate reactive intermediates, which could be involved in certain synthetic steps, are more controllable in flow reactors. acs.org A hypothetical flow process for this compound would involve pumping solutions of a protected catechol precursor and a formylating agent through a heated reactor coil, followed by in-line deprotection and purification. This approach minimizes the handling of hazardous reagents and allows for safer operation at elevated temperatures and pressures. unimi.it

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Heat Transfer | Limited by vessel surface area, potential for hot spots. | High surface-area-to-volume ratio, excellent heat exchange. process-technology-online.com |

| Mass Transfer | Dependant on stirring efficiency, potential for poor mixing. | Efficient mixing due to small channel dimensions. stolichem.com |

| Reaction Time | Often longer, including heating and cooling cycles (hours). | Significantly shorter due to rapid heating and quenching (minutes). google.com |

| Safety | Larger volumes of hazardous materials, risk of thermal runaway. | Small reactor volumes, improved containment and control. unimi.it |

| Scalability | Complex, often requires re-optimization ("scale-up issues"). visimix.com | More straightforward by "numbering-up" or running for longer durations. unimi.it |

| This table compares the general characteristics of batch versus flow chemistry for the synthesis of complex organic molecules. |

Considerations for Scale-Up and Process Optimization

Scaling up the synthesis of 3-Fluoro-4,5-dihydroxybenzaldehyde from the laboratory to an industrial scale requires careful optimization of multiple reaction parameters to maintain yield, purity, and cost-effectiveness. Whether in batch or continuous flow, a systematic approach to process optimization is critical. visimix.com

Key parameters for optimization include:

Reactant Stoichiometry: The molar ratio of the phenol (B47542) precursor to the formylating agent must be fine-tuned. An excess of the formylating agent might lead to di-formylation or other side products.

Catalyst Loading: In catalytic steps, such as a potential formylation or precursor synthesis, the amount of catalyst must be optimized to maximize the reaction rate while minimizing cost and potential contamination of the product.

Temperature and Pressure: These parameters directly influence reaction kinetics and selectivity. For instance, formylation of phenols is highly temperature-dependent, with specific temperatures favoring ortho- versus para-substitution. researchgate.netorgsyn.org

Solvent Selection: The solvent must effectively dissolve reactants while being compatible with the reaction conditions and facilitating product isolation.

Reaction Time/Residence Time: In batch processes, this is the duration of the reaction. In flow chemistry, it is the time reactants spend in the reactor, controlled by flow rate and reactor volume. process-technology-online.com

Optimization is often performed using a Design of Experiments (DoE) approach, where multiple parameters are varied simultaneously to identify the optimal conditions efficiently. For continuous flow processes, automated systems can perform numerous experiments with different parameters, rapidly mapping the reaction space to find the highest yield and throughput. mit.edu A primary challenge in scaling up is maintaining efficient mixing and heat transfer, which become more difficult in larger batch reactors but are inherently managed in flow systems. stolichem.com

| Parameter Optimized | Range Explored | Optimal Value | Impact on Yield/Purity |

| Temperature | 40 - 80 °C | 60 °C | Increased yield by minimizing thermal degradation. |

| Catalyst (e.g., MgCl₂) Loading | 1.0 - 3.0 equiv | 2.0 equiv | Maximized regioselectivity in ortho-formylation. orgsyn.org |

| Base (e.g., Et₃N) Equivalents | 2.0 - 5.0 equiv | 4.0 equiv | Ensured complete deprotonation of phenol for optimal reactivity. orgsyn.org |

| Residence Time (Flow) | 5 - 20 min | 10 min | Achieved high conversion without significant byproduct formation. |

| This table presents hypothetical optimization data for a formylation step, a key reaction in synthesizing benzaldehydes from phenols, based on established methods. orgsyn.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4,5 Dihydroxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants, the precise arrangement of atoms within the 3-Fluoro-4,5-dihydroxybenzaldehyde molecule can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Fluoro-4,5-dihydroxybenzaldehyde is expected to show distinct signals corresponding to each chemically non-equivalent proton in the molecule. The aromatic region should display signals for the two protons on the benzene (B151609) ring. The proton at the C-2 position and the proton at the C-6 position are in different electronic environments and are expected to appear as doublets due to coupling with each other and with the fluorine atom. The aldehyde proton (CHO) typically appears as a singlet in a downfield region, usually above 9.5 ppm. The hydroxyl protons (-OH) can appear as broad singlets, and their chemical shift can vary depending on the solvent, concentration, and temperature.

Experimental data obtained in a deuterated methanol (B129727) (CD₃OD) solvent shows a signal for the aldehyde proton as a doublet at 9.68 ppm. The aromatic region displays a doublet of doublets at 7.17 ppm and a broad singlet at 7.16 ppm, corresponding to the protons at the C-6 and C-2 positions, respectively.

Interactive Data Table: ¹H NMR Data for 3-Fluoro-4,5-dihydroxybenzaldehyde

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H (CHO) | 9.68 | Doublet (d) |

| Aromatic H (C-6) | 7.17 | Doublet of Doublets (dd) |

| Aromatic H (C-2) | 7.16 | Broad Singlet (br. s) |

| Hydroxyl H (OH) | Not specified | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-Fluoro-4,5-dihydroxybenzaldehyde, seven distinct signals are expected, one for each carbon atom. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (typically >190 ppm). The carbons attached to the electronegative oxygen and fluorine atoms (C-3, C-4, C-5) will also be downfield, with their exact shifts influenced by the combined electronic effects of the substituents. The carbon atom directly bonded to fluorine (C-3) will exhibit coupling (C-F coupling), which can lead to a splitting of its signal. While specific experimental data is not widely published, predicted chemical shifts based on the analysis of similar structures provide a reliable estimation.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 3-Fluoro-4,5-dihydroxybenzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~192 |

| C-3 (C-F) | ~155 (with C-F coupling) |

| C-5 (C-OH) | ~148 |

| C-4 (C-OH) | ~142 |

| C-1 | ~130 |

| C-6 | ~118 |

| C-2 | ~110 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogen Characterization

¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and clear signals. For 3-Fluoro-4,5-dihydroxybenzaldehyde, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-3 position. The chemical shift of this signal is indicative of its electronic environment on the aromatic ring. For fluoroaromatic compounds, chemical shifts typically fall within the range of -60 to -170 ppm relative to a CFCl₃ standard. The signal may appear as a multiplet due to coupling with the adjacent aromatic protons.

Interactive Data Table: Predicted ¹⁹F NMR Data for 3-Fluoro-4,5-dihydroxybenzaldehyde

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic F (C-3) | ~ -120 to -140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of 3-Fluoro-4,5-dihydroxybenzaldehyde is expected to show several characteristic absorption bands. A broad band in the region of 3550-3200 cm⁻¹ corresponds to the O-H stretching of the hydroxyl groups, with the broadness resulting from hydrogen bonding. The C=O stretching vibration of the aldehyde group gives rise to a strong, sharp peak typically found between 1700 and 1680 cm⁻¹. Aromatic C=C bond stretching vibrations appear in the 1600-1450 cm⁻¹ region. The C-F bond stretch is expected to produce a strong absorption in the 1250-1000 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for 3-Fluoro-4,5-dihydroxybenzaldehyde

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic Hydroxyl | 3550 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aldehyde | 2850 - 2750 | Medium, often two bands |

| C=O Stretch | Aldehyde | 1700 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-F Stretch | Aryl Fluoride | 1250 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and confirming the molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental composition of a molecule. The molecular formula of 3-Fluoro-4,5-dihydroxybenzaldehyde is C₇H₅FO₃. The theoretical exact mass of its protonated molecular ion ([M+H]⁺) can be calculated with high precision. Experimental HRMS analysis should yield a mass value that closely matches this theoretical calculation, thereby confirming the molecular formula. Published mass spectral data confirms the molecular ion plus a proton (MH+) at m/z 157.

Interactive Data Table: High-Resolution Mass Spectrometry Data for 3-Fluoro-4,5-dihydroxybenzaldehyde

| Parameter | Value |

| Molecular Formula | C₇H₅FO₃ |

| Theoretical Exact Mass ([M]) | 156.02227 Da |

| Theoretical m/z ([M+H]⁺) | 157.02995 Da |

| Experimentally Observed m/z ([M+H]⁺) | 157 Da |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by creating ions from macromolecules and analyzing them in the gas phase. acs.org For a compound like 3-Fluoro-4,5-dihydroxybenzaldehyde, ESI-MS provides crucial information for its identification and characterization. The technique is particularly useful for polar molecules, such as phenolic compounds, as it allows for soft ionization, minimizing fragmentation and typically showing a prominent molecular ion peak.

In a typical ESI-MS analysis of a benzaldehyde (B42025) derivative, the compound is dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile, and then introduced into the mass spectrometer. mdpi.com The analysis of aromatic aldehydes using methanol in positive-ion ESI-MS has been noted to sometimes produce unexpected [M+15]⁺ ions, alongside the expected protonated molecule [M+H]⁺. This phenomenon is proposed to result from a gas-phase aldol (B89426) reaction between the protonated aldehyde and methanol within the electrospray source. nih.gov

For a related compound, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) has been successfully employed to identify the compound and its metabolites. nih.gov In negative ESI mode, protocatechuic acid, the oxidized form of the aldehyde, shows a clear deprotonated molecular ion [M-H]⁻ at an m/z corresponding to its molecular weight. nih.gov This approach would be directly applicable to 3-Fluoro-4,5-dihydroxybenzaldehyde, where the expected deprotonated molecule [M-H]⁻ would be observed, confirming its molecular mass.

The fragmentation pattern obtained through tandem mass spectrometry (MS/MS) provides further structural details. For benzaldehydes, common fragmentation includes the loss of the formyl radical (•CHO) or the entire aldehyde group. docbrown.info In the case of 3-Fluoro-4,5-dihydroxybenzaldehyde, characteristic losses corresponding to hydroxyl groups and the aldehyde function would be expected, aiding in its definitive identification.

Table 1: Illustrative ESI-MS Data for Benzaldehyde Derivatives

| Compound | Ionization Mode | Observed Ion | m/z (mass-to-charge ratio) | Reference |

| Benzaldehyde | Positive | [M+H]⁺ | 107 | docbrown.infomassbank.eu |

| Benzaldehyde | Positive | [M-H]⁺ | 105 | docbrown.info |

| Protocatechuic Aldehyde | Negative | [M-H]⁻ | 137 | nih.govmdpi.com |

| Protocatechuic Acid | Negative | [M-H]⁻ | 153 | nih.gov |

| 4-Methoxybenzaldehyde | Positive | [M+H]⁺ | 137 | nist.gov |

Other Spectroscopic and Analytical Techniques

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is invaluable for characterizing the thermal properties of a compound like 3-Fluoro-4,5-dihydroxybenzaldehyde, providing information on its melting point, purity, and polymorphism. nih.gov

A DSC thermogram plots heat flow against temperature. An endothermic peak in the thermogram typically represents a phase transition, such as melting. The onset temperature of this peak is taken as the melting point of the substance, and the area under the peak corresponds to the enthalpy of fusion. diva-portal.orgijrar.org For a pure, crystalline compound, the melting peak is sharp and occurs at a well-defined temperature. Impurities or the presence of different crystalline forms (polymorphs) can lead to a broadened peak or the appearance of multiple peaks.

The thermal analysis of 3-Fluoro-4,5-dihydroxybenzaldehyde by DSC would be crucial for quality control, ensuring the purity of the synthesized compound and identifying any potential polymorphic forms, which can have different physical properties and stability.

Table 2: Illustrative Thermal Properties of Benzaldehyde Derivatives Determined by DSC

| Compound | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (kJ/kg) | Reference |

| Vanillin (B372448) | Melting | 80.0 (at 5°C/min) | 81.8 (at 5°C/min) | 143.3 (at 5°C/min) | diva-portal.org |

| Vanillin | Melting | 79.3 (at 10°C/min) | 81.4 (at 10°C/min) | 150.3 (at 10°C/min) | diva-portal.org |

| Vanillin/β-CD Inclusion Complex | Decomposition | ~200 | - | - | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. diva-portal.org XPS is particularly valuable for analyzing thin films and surface modifications. In the context of 3-Fluoro-4,5-dihydroxybenzaldehyde, XPS would be instrumental in characterizing its derivatives, for example, when it is used to functionalize a surface.

Catechol-containing compounds, which share the dihydroxybenzene moiety with 3-Fluoro-4,5-dihydroxybenzaldehyde, are known for their ability to form adhesive polymers, such as polydopamine (PDA), on a wide variety of substrates. mdpi.com XPS is a key technique for characterizing these PDA films. acs.orgcore.ac.uknih.gov The analysis of the high-resolution spectra of carbon (C 1s), nitrogen (N 1s, in the case of dopamine), and oxygen (O 1s) allows for the determination of the chemical functionalities present on the surface. core.ac.uknih.govresearchgate.net

For a derivative of 3-Fluoro-4,5-dihydroxybenzaldehyde immobilized on a surface, XPS would be able to:

Confirm the presence of the compound on the substrate by detecting the fluorine (F 1s) signal, which would be a unique identifier.

Determine the atomic concentrations of carbon, oxygen, and fluorine on the surface.

Provide information about the chemical bonding states of these elements. For example, the C 1s spectrum could be deconvoluted to identify contributions from C-C/C-H, C-O, and C=O bonds. The O 1s spectrum would similarly provide insight into the different oxygen-containing functional groups.

This level of surface chemical information is crucial for understanding how the derivative interacts with the substrate and for optimizing the surface modification process. researchgate.netmdpi.comresearchgate.net

Table 3: Illustrative XPS Data for Catechol-Based Surface Films

| Film/Substrate | Element | Binding Energy (eV) | Atomic Concentration (%) | Inferred Chemical Species | Reference |

| Polydopamine on Glass | N 1s | ~400 | 5.1 | Amine/Amide groups | researchgate.net |

| Polydopamine on Glass | O 1s | - | - | Carbonyl/Quinone | core.ac.uk |

| Polydopamine on Glass | C 1s | - | - | C-C, C-N, C=O | core.ac.uk |

| Catechol on Titanium | Ti 2p | - | - | TiO₂ | researchgate.net |

| Catechol on Titanium | C 1s | ~285 | - | Aromatic Carbon, C-O | researchgate.net |

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of matter. springernature.comrsc.org It is applicable to samples in various states, including crystalline solids, amorphous materials, and solutions. springernature.com XAS is particularly well-suited for studying the coordination environment of metal ions in complexes. Given the catechol-like structure of 3-Fluoro-4,5-dihydroxybenzaldehyde, it is expected to form stable coordination complexes with a variety of metal ions. XAS would be an ideal tool to probe the structure of these complexes.

An XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. researchgate.net

EXAFS provides information about the number, type, and distances of the atoms in the immediate vicinity of the absorbing atom.

Studies on iron-catechol complexes have demonstrated the utility of XAS in this area. For example, XAS was used to characterize the Fe(II) active site in catechol 2,3-dioxygenase, revealing a five-coordinate iron center that becomes six-coordinate upon binding of nitric oxide. nih.gov The analysis of the EXAFS region provided precise bond lengths between the iron and the coordinating oxygen and nitrogen atoms. nih.govnih.gov The coordination of ferric iron by catechol has also been shown to be pH-dependent, with different complex stoichiometries (mono-, bis-, and tris-catecholate) forming at different pH values, each with a distinct color. researchgate.net XAS can provide detailed structural information on these different species. rsc.orgnih.govnih.gov

For a coordination complex of 3-Fluoro-4,5-dihydroxybenzaldehyde with a metal like iron, XAS could be used to:

Determine the oxidation state of the metal ion.

Establish the coordination number and geometry around the metal center.

Measure the precise bond distances between the metal and the oxygen atoms of the dihydroxy groups.

This information is fundamental to understanding the structure-property relationships of these coordination complexes.

Table 4: Illustrative Structural Parameters from XAS of Metal-Catecholate Complexes

| Complex | Metal Center | Coordination Number | Ligand Atoms | Bond Distance (Å) | Reference |

| Catechol 2,3-dioxygenase | Fe(II) | 5 | N/O | 2.09 | nih.gov |

| Catechol 2,3-dioxygenase•catechol | Fe(II) | 5 | N/O | 1.93 and 2.10 | nih.gov |

| Catechol 2,3-dioxygenase•catechol•NO | Fe(II) | 6 | N/O | 1.74 (Fe-N/O) | nih.gov |

| Fe(II) catechol 2,3-dioxygenase | Fe(II) | 5 or 6 | N/O | 2.04 - 2.05 | nih.gov |

Chemical Reactivity and Derivatization Strategies of 3 Fluoro 4,5 Dihydroxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site for a range of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

Aldehydes are readily oxidized to their corresponding carboxylic acids. This transformation is a fundamental reaction in organic chemistry and can be achieved using a variety of oxidizing agents. ncert.nic.in For aromatic aldehydes, common reagents include potassium permanganate (B83412) (KMnO₄), and Jones reagent (CrO₃ in sulfuric acid). rsc.org More contemporary and environmentally benign methods utilize hydrogen peroxide, often in the presence of a catalyst, or Oxone as the sole oxidant. mdpi.comorganic-chemistry.org

The oxidation of 3-Fluoro-4,5-dihydroxybenzaldehyde is expected to yield 3-Fluoro-4,5-dihydroxybenzoic acid. Care must be taken in choosing the oxidant to avoid unwanted side reactions with the sensitive catechol moiety, which can be susceptible to oxidation itself.

Table 1: Representative Oxidation of 3-Fluoro-4,5-dihydroxybenzaldehyde

| Reactant | Reagent/Conditions | Expected Product |

| 3-Fluoro-4,5-dihydroxybenzaldehyde | 1. H₂O₂, Catalyst2. Aqueous work-up | 3-Fluoro-4,5-dihydroxybenzoic acid |

| 3-Fluoro-4,5-dihydroxybenzaldehyde | 1. KMnO₄, NaOH, H₂O, heat2. HCl (aq) | 3-Fluoro-4,5-dihydroxybenzoic acid |

Reduction Reactions to Benzyl (B1604629) Alcohol Derivatives

The aldehyde functional group can be selectively reduced to a primary alcohol. This is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). study.com These reagents are effective for converting aldehydes and ketones to alcohols without reducing the aromatic ring. The expected product from the reduction of 3-Fluoro-4,5-dihydroxybenzaldehyde is 3-Fluoro-4,5-dihydroxybenzyl alcohol. This transformation is crucial for synthesizing derivatives where a hydroxymethyl group is required. nih.gov

Table 2: Representative Reduction of 3-Fluoro-4,5-dihydroxybenzaldehyde

| Reactant | Reagent/Conditions | Expected Product |

| 3-Fluoro-4,5-dihydroxybenzaldehyde | 1. NaBH₄, Methanol2. Mild acid work-up | 3-Fluoro-4,5-dihydroxybenzyl alcohol |

| 3-Fluoro-4,5-dihydroxybenzaldehyde | 1. LiAlH₄, Dry Ether or THF2. Careful aqueous work-up | 3-Fluoro-4,5-dihydroxybenzyl alcohol |

Condensation Reactions and Schiff Base Formation

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the carbon-nitrogen double bond (azomethine group) is confirmed by spectroscopic methods. semanticscholar.org This reaction is fundamental in coordination chemistry, as the resulting Schiff base ligands can form stable complexes with various transition metals. sbmu.ac.ir Analogous compounds like 3,4-dihydroxybenzaldehyde (B13553) readily undergo condensation with various diamines to create complex ligands. nih.gov Similarly, 3-Fluoro-4,5-dihydroxybenzaldehyde is expected to react with primary amines (R-NH₂) to yield the corresponding Schiff base derivatives.

Table 3: General Schiff Base Formation

| Reactants | Conditions | Product Class |

| 3-Fluoro-4,5-dihydroxybenzaldehyde + Primary Amine (R-NH₂) | Alcohol solvent, often with acid or base catalyst | Schiff Base (Imine) |

Hydrosilation Reactions and Aldehyde Activation

Hydrosilation is a process where a silicon-hydride bond adds across an unsaturated bond, such as the carbonyl double bond of an aldehyde. This reaction, typically catalyzed by transition metal complexes of platinum, rhodium, nickel, or rhenium, converts aldehydes into silyl (B83357) ethers, which can be subsequently hydrolyzed to the corresponding alcohols. oup.commdpi.comacs.org It serves as an alternative to traditional reduction methods.

The mechanism often involves the activation of the silane (B1218182) by the metal catalyst, followed by either insertion of the carbonyl group into the metal-hydride bond or a concerted process. acs.orgnih.gov The reactivity can be influenced by the electronic properties of the aromatic aldehyde. oup.com For 3-Fluoro-4,5-dihydroxybenzaldehyde, the aldehyde group would be the target for hydrosilation, leading to a silyl ether intermediate that provides the benzyl alcohol upon hydrolysis.

Reactivity of the Dihydroxyl Moieties (Catechol Moiety)

The adjacent hydroxyl groups on the aromatic ring form a catechol moiety, a key functional group known for its ability to chelate metals and participate in redox chemistry.

Coordination Complex Formation with Transition Metals

The catechol group is an excellent bidentate ligand for a wide range of metal ions. Upon deprotonation, the two adjacent phenoxide oxygens can coordinate strongly with a metal center to form a stable five-membered chelate ring. This chelating ability is a cornerstone of the coordination chemistry of catechol derivatives. mdpi.com

3-Fluoro-4,5-dihydroxybenzaldehyde can act as a ligand, coordinating with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). sbmu.ac.irnih.gov The presence of the fluorine atom can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. fu-berlin.de Furthermore, Schiff bases derived from this aldehyde (as described in 4.1.3) can act as multidentate ligands, coordinating through the azomethine nitrogen as well as the catechol oxygens, leading to the formation of highly stable and structurally diverse metal complexes. researchgate.netekb.egresearchgate.net

Table 4: Potential Coordination with Transition Metals

| Ligand | Metal Ion (Example) | Potential Complex Type |

| 3-Fluoro-4,5-dihydroxybenzaldehyde (deprotonated) | Cu(II), Fe(III), Ni(II) | Bidentate coordination via catechol oxygens |

| Schiff base of 3-Fluoro-4,5-dihydroxybenzaldehyde | Co(II), Zn(II), Cu(II) | Multidentate coordination via catechol oxygens and imine nitrogen |

Self-Assembled Monolayer (SAM) Formation through Catechol Binding to Metal Oxides

The catechol moiety of 3-Fluoro-4,5-dihydroxybenzaldehyde is a critical functional group that facilitates the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces. This binding is a spontaneous process driven by the affinity of the adjacent hydroxyl groups for the metal oxide. The interaction can range from weaker forces like hydrogen bonding to the formation of strong covalent or coordination bonds. csic.es The nature of the substrate plays a significant role in the type of binding that occurs. For instance, studies on catechol have shown that it predominantly forms inner-sphere complexes with metal oxides such as iron(III) oxide (Fe₂O₃) and titanium dioxide (TiO₂) and outer-sphere complexes with manganese dioxide (MnO₂). nih.gov

The formation and stability of these SAMs are also highly dependent on environmental factors, particularly pH. The adsorption of catechol onto metal oxides shows a strong pH-dependent behavior. nih.gov Under acidic conditions, the binding may occur through hydrogen bonds or as a monodentate complex. In contrast, neutral to alkaline conditions tend to favor the formation of more stable mono- or binuclear bidentate complexes, which exhibit stronger binding to the surface. researchgate.net The presence of the fluorine atom in 3-Fluoro-4,5-dihydroxybenzaldehyde can influence the electronic properties of the catechol ring, potentially affecting the acidity of the hydroxyl protons and the subsequent binding affinity to the metal oxide surface.

The ability of catechol derivatives to form robust interfaces with metal surfaces is advantageous for various applications, including the creation of protective coatings and the functionalization of nanoparticles. nih.gov The bidentate chelation of the catechol group to metal atoms on a particle's surface is a critical aspect of its function as a capping or dispersing agent. researchgate.net

| Factor | Influence on SAM Formation | References |

|---|---|---|

| pH | Affects the protonation state of hydroxyl groups and the surface charge of the metal oxide, influencing binding strength and complexation type (monodentate vs. bidentate). | nih.govresearchgate.net |

| Metal Oxide Substrate | Determines the nature of the surface complex (e.g., inner-sphere vs. outer-sphere) and the strength of the interaction. | nih.gov |

| Substituents on Catechol Ring | Electron-withdrawing or donating groups can alter the electronic properties of the catechol, potentially modifying its binding affinity and reactivity. | csic.es |

Oxidative Polymerization and Quinone Formation

The catechol structure of 3-Fluoro-4,5-dihydroxybenzaldehyde is susceptible to oxidation, a process that can lead to the formation of highly reactive ortho-quinones. This transformation is a key step in the oxidative polymerization of catechol-containing compounds, similar to the process observed in the formation of polydopamine from the oxidation of dopamine (B1211576). researchgate.net The oxidation of the catechol to a quinone is a critical reaction that enables subsequent covalent cross-linking through mechanisms such as Michael addition and Schiff base reactions. nih.gov

This oxidative polymerization is believed to be fundamental to the cohesive and adhesive properties of materials like mussel adhesive proteins. nih.gov The quinone intermediates can react with other nucleophilic groups or with other catechol moieties to form a cross-linked polymer network. In the context of 3-Fluoro-4,5-dihydroxybenzaldehyde, the presence of the aldehyde group could also participate in or influence the polymerization process.

The oxidation can be initiated by various oxidizing agents or even by changes in pH in the presence of oxygen. The resulting polymer can form robust coatings on a wide range of surfaces. The fluorine substituent on the aromatic ring of 3-Fluoro-4,5-dihydroxybenzaldehyde may influence the redox potential of the catechol group, thereby affecting the rate and extent of oxidative polymerization.

| Process | Description | Significance |

|---|---|---|

| Oxidation | The conversion of the catechol's hydroxyl groups into a reactive ortho-quinone. | Initiates the polymerization process. nih.gov |

| Cross-linking | Covalent bond formation between quinone intermediates and other molecules, leading to a polymer network. | Responsible for the cohesive strength and adhesive properties of the resulting polymer. nih.gov |

| Adhesion | The ability of the polymer to bind to various surfaces. | A key feature for applications in coatings and surface modification. researchgate.net |

Reactivity of the Fluorine Atom and Aromatic Ring

Nucleophilic Aromatic Substitution Considerations

The fluorine atom on the aromatic ring of 3-Fluoro-4,5-dihydroxybenzaldehyde can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. vapourtec.com In 3-Fluoro-4,5-dihydroxybenzaldehyde, the aldehyde group (-CHO) is an electron-withdrawing group, which can activate the ring towards nucleophilic attack.

Ortho-Substitution and Regioselectivity

The substitution pattern of 3-Fluoro-4,5-dihydroxybenzaldehyde presents interesting considerations for regioselectivity in further chemical modifications. The positions ortho to the aldehyde group (C2 and C6) and the positions adjacent to the hydroxyl and fluoro groups are all potential sites for electrophilic or other substitution reactions. The directing effects of the existing substituents will govern the regiochemical outcome of such reactions.

In related systems like 3,4-dihydroxybenzaldehyde, selective protection of one hydroxyl group over the other has been achieved, demonstrating that the electronic differences between the hydroxyl groups can be exploited to achieve regioselectivity. mdpi.comnih.gov The acidity of the phenolic hydroxyls is a key factor controlling this selectivity. nih.gov In 3-Fluoro-4,5-dihydroxybenzaldehyde, the fluorine atom, being an ortho, para-director, along with the hydroxyl and aldehyde groups, will collectively influence the position of any incoming electrophile. The steric hindrance and electronic effects of all three substituents must be considered to predict the most likely site of reaction.

Synthesis of Novel Derivatives and Analogues

Chalcone and Curcuminoid Analogues via Aldol (B89426) Condensation

The aldehyde functional group of 3-Fluoro-4,5-dihydroxybenzaldehyde is a versatile handle for the synthesis of a variety of derivatives. One of the most common and powerful reactions involving benzaldehydes is the Claisen-Schmidt or aldol condensation, which is used to form carbon-carbon bonds. nih.govrsc.org This reaction allows for the synthesis of chalcones and curcuminoid analogues by reacting 3-Fluoro-4,5-dihydroxybenzaldehyde with an appropriate ketone or acetophenone (B1666503) derivative in the presence of an acid or base catalyst. ossila.comufms.br

Chalcones are characterized by an α,β-unsaturated ketone core and are precursors to flavonoids. ufms.br The synthesis typically involves the condensation of an aromatic aldehyde with an acetophenone. nih.gov Similarly, curcuminoid analogues can be synthesized using this methodology. ossila.com The incorporation of the 3-fluoro-4,5-dihydroxyphenyl moiety into these scaffolds can lead to novel compounds with potentially interesting biological activities. The reaction conditions for the aldol condensation, such as the choice of catalyst and solvent, can be optimized to achieve high yields of the desired products. nih.govekb.eg

| Reactant 1 | Reactant 2 | Product Type | Reaction | References |

|---|---|---|---|---|

| 3-Fluoro-4,5-dihydroxybenzaldehyde | Acetophenone derivative | Chalcone analogue | Claisen-Schmidt (Aldol) Condensation | nih.govufms.br |

| 3-Fluoro-4,5-dihydroxybenzaldehyde | Ketone | Curcuminoid analogue | Aldol Condensation | ossila.com |

Caffeic Acid Phenethyl Amide Derivatives via Wittig Reaction

The Wittig reaction is a widely employed method for the formation of carbon-carbon double bonds, and it can be effectively utilized to synthesize Caffeic Acid Phenethyl Amide (CAPA) derivatives from 3-Fluoro-4,5-dihydroxybenzaldehyde. This reaction typically involves the condensation of the aldehyde with a suitable phosphonium (B103445) ylide.

The general procedure for the Wittig reaction in this context involves the reaction of 3-Fluoro-4,5-dihydroxybenzaldehyde with a phosphonium salt, such as (2-oxo-2-(phenethylamino)ethyl)triphenylphosphonium bromide, in the presence of a base. The ylide, generated in situ, then reacts with the aldehyde to form the desired α,β-unsaturated amide. The choice of base and solvent system is crucial for the success of the reaction, with combinations like sodium hydroxide (B78521) in a biphasic system or other non-nucleophilic bases being commonly used.

A plausible reaction scheme for the synthesis of a fluorinated CAPA derivative is outlined below:

Step 1: Ylide Formation (C₆H₅)₃P⁺CH₂C(O)NHCH₂CH₂C₆H₅Br⁻ + Base → (C₆H₅)₃P=CHC(O)NHCH₂CH₂C₆H₅

Step 2: Wittig Reaction 3-Fluoro-4,5-dihydroxybenzaldehyde + (C₆H₅)₃P=CHC(O)NHCH₂CH₂C₆H₅ → (E/Z)-3-(3-Fluoro-4,5-dihydroxyphenyl)-N-phenethylacrylamide + (C₆H₅)₃PO

The reaction conditions can be optimized to favor the formation of the thermodynamically more stable E-isomer. The resulting fluorinated CAPA derivatives are of interest for their potential biological activities.

| Starting Material | Reagent | Product |

| 3-Fluoro-4,5-dihydroxybenzaldehyde | (2-oxo-2-(phenethylamino)ethyl)triphenylphosphonium bromide | (E/Z)-3-(3-Fluoro-4,5-dihydroxyphenyl)-N-phenethylacrylamide |

Hydrazone Derivatives via Aldehyde-Amine Condensation

The aldehyde functional group of 3-Fluoro-4,5-dihydroxybenzaldehyde readily undergoes condensation reactions with primary amines, such as hydrazines and their derivatives, to form hydrazones. ossila.com This reaction, often catalyzed by a small amount of acid, proceeds through the formation of a hemiaminal intermediate followed by dehydration to yield the stable C=N double bond of the hydrazone.

The general synthesis involves dissolving 3-Fluoro-4,5-dihydroxybenzaldehyde in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and adding a stoichiometric amount of the desired hydrazine (B178648) derivative. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The resulting hydrazone derivative often precipitates from the reaction mixture and can be purified by recrystallization.

A variety of hydrazine and hydrazide compounds can be used to generate a diverse library of hydrazone derivatives. For example, reaction with isonicotinic hydrazide would yield N'-[(E)-(3-fluoro-4,5-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide. The general reaction is as follows:

3-Fluoro-4,5-dihydroxybenzaldehyde + R-NHNH₂ → 3-Fluoro-4,5-dihydroxybenzylidene-hydrazone derivative + H₂O

The specific substituent 'R' on the hydrazine will determine the final properties of the synthesized hydrazone.

| Aldehyde | Amine | Product |

| 3-Fluoro-4,5-dihydroxybenzaldehyde | Hydrazine hydrate | (E)-2-((3-fluoro-4,5-dihydroxybenzylidene)hydrazine-1-carboxamide |

| 3-Fluoro-4,5-dihydroxybenzaldehyde | Isonicotinic hydrazide | N'-[(E)-(3-fluoro-4,5-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide |

| 3-Fluoro-4,5-dihydroxybenzaldehyde | Phenylhydrazine (B124118) | (E)-1-(3-fluoro-4,5-dihydroxybenzylidene)-2-phenylhydrazine |

Indeno-isoquinoline Derivatives

The synthesis of indeno-isoquinoline derivatives from 3-Fluoro-4,5-dihydroxybenzaldehyde is a more complex transformation that typically requires a multi-step synthetic sequence. While direct one-pot syntheses are not commonly reported, a plausible approach can be designed based on established methods for isoquinoline (B145761) synthesis, such as the Pomeranz-Fritsch reaction.

A proposed synthetic route could involve the following key steps:

Step 1: Protection of Hydroxyl Groups The reactive hydroxyl groups of 3-Fluoro-4,5-dihydroxybenzaldehyde would likely need to be protected to prevent unwanted side reactions in subsequent steps. This can be achieved using standard protecting groups for phenols, such as methoxymethyl (MOM) ethers or benzyl ethers.

Step 2: Pomeranz-Fritsch Reaction The protected aldehyde would then undergo a Pomeranz-Fritsch reaction. This involves the condensation of the aldehyde with a 2,2-dialkoxyethylamine (e.g., aminoacetaldehyde diethyl acetal) to form a Schiff base. Subsequent acid-catalyzed cyclization and aromatization would yield the corresponding fluoro-dihydroxy-substituted isoquinoline core.

Step 3: Annulation to form the Indeno-isoquinoline Further synthetic manipulations would be required to construct the indeno portion of the final tricycle. This could involve reactions such as a Dieckmann condensation or a Friedel-Crafts acylation followed by cyclization.

Step 4: Deprotection Finally, the protecting groups on the hydroxyl functions would be removed to yield the desired 3-fluoro-4,5-dihydroxy-substituted indeno-isoquinoline derivative.

This proposed pathway highlights a feasible, albeit challenging, route to this class of compounds from the specified starting material.

| Reaction | Description |

| Protection | The hydroxyl groups of 3-Fluoro-4,5-dihydroxybenzaldehyde are protected. |

| Pomeranz-Fritsch Reaction | The protected aldehyde is reacted with a 2,2-dialkoxyethylamine to form a substituted isoquinoline. |

| Annulation | The indeno ring is constructed onto the isoquinoline core. |

| Deprotection | The protecting groups are removed to yield the final product. |

Thio- and Thiosemicarbazone Derivatives

Similar to the formation of hydrazones, 3-Fluoro-4,5-dihydroxybenzaldehyde can be readily converted to thio- and thiosemicarbazone derivatives through condensation with thiosemicarbazide (B42300) or substituted thiosemicarbazides. ossila.com This reaction provides a straightforward method for introducing a sulfur-containing moiety into the molecular structure.

The synthesis is typically carried out by reacting the aldehyde with the thiosemicarbazide in an alcoholic solvent, often with catalytic acid. The reaction proceeds via a mechanism analogous to hydrazone formation, involving nucleophilic attack of the terminal nitrogen of the thiosemicarbazide on the aldehyde carbonyl, followed by dehydration.

The general reaction is as follows:

3-Fluoro-4,5-dihydroxybenzaldehyde + H₂N-NH-C(S)-NHR → (E)-2-((3-fluoro-4,5-dihydroxybenzylidene)hydrazine-1-carbothioamide derivative + H₂O

By varying the substituent 'R' on the thiosemicarbazide, a range of derivatives can be synthesized. For instance, using thiosemicarbazide (R=H) yields (E)-2-((3-fluoro-4,5-dihydroxybenzylidene)hydrazine-1-carbothioamide.

| Aldehyde | Reagent | Product |

| 3-Fluoro-4,5-dihydroxybenzaldehyde | Thiosemicarbazide | (E)-2-((3-fluoro-4,5-dihydroxybenzylidene)hydrazine-1-carbothioamide |

| 3-Fluoro-4,5-dihydroxybenzaldehyde | 4-Phenylthiosemicarbazide | (E)-2-((3-fluoro-4,5-dihydroxybenzylidene)-N-phenylhydrazine-1-carbothioamide |

| 3-Fluoro-4,5-dihydroxybenzaldehyde | 4-Ethylthiosemicarbazide | (E)-N-ethyl-2-((3-fluoro-4,5-dihydroxybenzylidene)hydrazine-1-carbothioamide |

Biochemical and Cellular Mechanisms in Vitro Studies of 3 Fluoro 4,5 Dihydroxybenzaldehyde and Its Analogues

Investigations into Antioxidant Properties and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. Consequently, compounds that can modulate oxidative stress are of great therapeutic interest.

While direct studies on 3-Fluoro-4,5-dihydroxybenzaldehyde are limited, research on its analogue, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (3-BDB), provides significant insights into the potential mechanisms by which these compounds enhance cellular resistance to oxidative damage. In studies using human keratinocytes, 3-BDB has been shown to protect cells from oxidative damage induced by hydrogen peroxide (H₂O₂) and UVB radiation. nih.gov This protective effect is, in part, attributed to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1). nih.gov The induction of HO-1 is a critical cellular defense mechanism against oxidative stress. nih.gov

The cytoprotective effects of 3-BDB are mediated through the activation of key signaling pathways, including the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways. nih.gov Activation of these kinases is crucial for the subsequent induction of antioxidant responses. nih.gov Furthermore, the antioxidant capacity of dihydroxybenzaldehydes is influenced by the position of the hydroxyl groups, which affects their ability to donate electrons and scavenge free radicals. wiserpub.com

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The activation of the Nrf2 pathway is a primary mechanism by which cells combat oxidative stress.

Studies on the analogue 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) have demonstrated its ability to activate the Nrf2 signaling cascade in keratinocytes. nih.govnih.gov Upon activation by 3-BDB, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1). nih.govnih.gov This leads to the increased expression of HO-1, which in turn provides cytoprotection against oxidative stress. nih.gov The activation of Nrf2 by 3-BDB is dependent on the upstream phosphorylation of ERK and Akt. nih.gov Inhibitors of these kinases have been shown to block the 3-BDB-induced increase in Nrf2 and HO-1 levels. nih.gov

Other fragrant unsaturated aldehydes have also been shown to activate the Keap1/Nrf2 system, suggesting a broader role for this class of compounds in modulating cellular antioxidant defenses. chemicalbook.com

Table 1: Effect of 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) on HO-1 Expression

| Treatment | HO-1 mRNA Expression | HO-1 Protein Expression | HO-1 Activity |

| Control | Baseline | Baseline | Baseline |

| 3-BDB (30 µM) | Significantly Increased | Significantly Increased | Significantly Increased |

| Data based on studies of the analogue 3-bromo-4,5-dihydroxybenzaldehyde in human keratinocytes. nih.gov |

A key indicator of antioxidant activity is the ability of a compound to reduce intracellular levels of reactive oxygen species (ROS). The accumulation of ROS can lead to damage of cellular macromolecules such as DNA, lipids, and proteins. nih.gov

The analogue 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) has been reported to effectively reduce intracellular ROS generation induced by harmful stimuli like hydrogen peroxide and UVB radiation. nih.gov Similarly, 3,4-dihydroxybenzaldehyde (B13553) has been shown to lower ROS generation in human red blood cells exposed to arsenic (III)-induced oxidative stress. ugm.ac.id The pro-oxidant effects of some natural polyphenols can also mediate ROS generation, which under certain conditions can induce apoptosis in malignant cells. ossila.com The ability of these dihydroxybenzaldehyde derivatives to scavenge free radicals and reduce ROS levels is a crucial aspect of their cytoprotective effects. nih.gov

Exploration of Antimicrobial Activities

The emergence of antibiotic-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Fluorinated organic molecules have shown promise in this area due to their unique chemical properties.

The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including lipophilicity. mdpi.com Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical factor for a compound's ability to permeate cell membranes and reach its site of action. mdpi.com

Fluorination of aromatic systems generally increases lipophilicity, which can lead to greater uptake through microbial cell membranes. mdpi.com This enhanced membrane permeability is a key consideration in the design of new antimicrobial drugs. mdpi.com The strategic placement of fluorine atoms can be used to modulate a compound's lipophilicity to an optimal level for biological activity. mdpi.com

While specific data on the antimicrobial activity of 3-Fluoro-4,5-dihydroxybenzaldehyde is not extensively available, studies on related fluorinated and dihydroxybenzaldehyde compounds have demonstrated their potential as antimicrobial agents.

For instance, Schiff base compounds derived from fluorobenzaldehydes have shown antibacterial activity against various pathogens. nih.gov In one study, fluorinated benzimidazole (B57391) derivatives exhibited good antibacterial and antifungal properties, with some compounds showing high activity against Gram-negative bacteria. Another study on fluorinated chalcones, synthesized from fluorinated acetophenones and aromatic aldehydes, reported broad-spectrum activity against several pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Furthermore, 3,4-dihydroxybenzaldehyde, isolated from the fern Trichomanes chinense, has shown significant antimicrobial activity. ugm.ac.id Dihydroxybenzaldehydes in general have been noted for their antifungal properties. wiserpub.com

Table 2: Antimicrobial Activity of Related Fluorinated Compounds

| Compound Class | Pathogen | Activity |

| Fluorinated Chalcones | Methicillin-resistant S. aureus (MRSA) | Potent, MIC 25-50 µg/mL |

| Fluorinated Chalcones | Pseudomonas aeruginosa | Good, MIC 50 µg/mL |

| Fluorinated Benzimidazole Derivatives | Gram-negative bacteria | High, MIC 31.25 µg/mL |

| Fluorinated Benzimidazole Derivatives | Bacillus subtilis | Good, MIC 7.81 µg/mL |

| Data based on studies of related fluorinated compounds, not 3-Fluoro-4,5-dihydroxybenzaldehyde itself. |

Enzyme Inhibition Studies

The inhibitory potential of 3-fluoro-4,5-dihydroxybenzaldehyde and its analogs extends to a variety of enzymes crucial in metabolic and cellular processes. Research into related dihydroxybenzaldehyde derivatives has unveiled their capacity to modulate the activity of key metabolic enzymes, while specific analogs have demonstrated inhibitory effects on processes such as adipogenesis and the function of histone deacetylases.

Potential Inhibition of Metabolic Enzymes (based on related dihydroxybenzaldehyde derivatives)

Studies on various dihydroxybenzaldehyde derivatives have highlighted their potential as inhibitors of key metabolic enzymes, particularly α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. The inhibition of these enzymes can be a valuable strategy in managing conditions related to carbohydrate digestion and absorption.

A study investigating the inhibitory effects of benzaldehyde (B42025) derivatives against α-glucosidase and α-amylase revealed that several dihydroxybenzaldehyde compounds possess significant inhibitory activities. For instance, 3,4-dihydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde (B42069) were effective inhibitors of α-glucosidase. nih.gov In the context of α-amylase inhibition, 2,4,5-trihydroxybenzaldehyde (B1348259) was the most potent inhibitor, followed by other trihydroxybenzaldehyde derivatives. nih.gov The mode of inhibition for 4-methoxy-2-hydroxybenzaldehyde against both enzymes was determined to be non-competitive, indicating that the inhibitor binds to a site other than the active site of the enzyme. nih.gov

These findings suggest that the hydroxylation pattern on the benzaldehyde ring is a critical determinant of the inhibitory potency and selectivity towards these metabolic enzymes.

Inhibition of Adipogenesis (for analogous compounds)

Analogues of 3-fluoro-4,5-dihydroxybenzaldehyde have been shown to inhibit adipogenesis, the process of fat cell formation. This inhibitory action is primarily mediated through the regulation of key adipogenic transcription factors and signaling pathways.

One such analog, 3-chloro-4,5-dihydroxybenzaldehyde (B1223548) (CDB), has been demonstrated to suppress the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This was evidenced by a reduction in lipid accumulation and triglyceride content in the cells upon treatment with CDB. The underlying mechanism for this effect involves the downregulation of major adipogenic transcription factors, including CCAAT/enhancer-binding protein α (C/EBPα), sterol regulatory element-binding protein-1c (SREBP-1c), and peroxisome proliferator-activated receptor γ (PPARγ). nih.gov Furthermore, CDB treatment led to an increase in the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov

Another related compound, 2,4,6-trihydroxybenzaldehyde (B105460) (THB), also exhibited significant inhibitory effects on adipocyte differentiation in 3T3-L1 cells. THB treatment resulted in a marked decrease in lipid accumulation and was associated with the downregulation of adipogenesis-related proteins such as C/EBPα, PPARγ, fatty acid synthase (FAS), and SREBP-1c. nih.gov

The ability of these dihydroxybenzaldehyde analogs to interfere with adipogenesis highlights their potential as agents for further investigation in the context of obesity and related metabolic disorders.

Histone Deacetylase (HDAC) Activity Modulation (by 3,4-dihydroxybenzaldehyde)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. nih.gov The inhibition of HDACs has emerged as a promising therapeutic strategy for various diseases, including cancer. researchgate.net

While direct studies on 3-fluoro-4,5-dihydroxybenzaldehyde are limited, research into structurally related compounds, such as other polyphenol metabolites, has shown that they can inhibit HDAC activity. For example, certain phenolic acid derivatives formed during the intestinal degradation of polyphenols have been identified as HDAC inhibitors. nih.gov This suggests that dihydroxybenzaldehyde derivatives, including 3,4-dihydroxybenzaldehyde, may also possess the ability to modulate HDAC activity. The structural features of these compounds, particularly the presence of hydroxyl groups, may contribute to their interaction with the active site of HDAC enzymes. Further investigation is warranted to specifically determine the HDAC inhibitory potential of 3,4-dihydroxybenzaldehyde and its fluorinated analogs.

Modulation of Cellular Signaling Pathways

In vitro studies have revealed that halogenated dihydroxybenzaldehyde analogs can exert significant effects on key cellular signaling pathways, particularly those involved in inflammatory responses. These compounds have been shown to modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the regulation of inflammatory gene expression.

Effects on NF-κB and MAPK Pathways (by 3-bromo-4,5-dihydroxybenzaldehyde)

The analog, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), has been investigated for its anti-inflammatory effects in human keratinocytes (HaCaT cells) stimulated with tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). Treatment with BDB was found to effectively suppress the activation of both the NF-κB and MAPK signaling pathways.

The MAPK family includes key signaling molecules such as extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). In TNF-α/IFN-γ-stimulated HaCaT cells, the phosphorylation of ERK, p38, and JNK was significantly elevated, indicating their activation. BDB treatment was shown to reduce the phosphorylation of these MAPK molecules. The NF-κB pathway, a downstream target of MAPK signaling, was also inhibited by BDB. This was evidenced by the reduced phosphorylation of IκBα, a protein that sequesters the NF-κB dimer in the cytoplasm. By inhibiting IκBα phosphorylation, BDB prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes.

These findings indicate that 3-bromo-4,5-dihydroxybenzaldehyde can effectively attenuate inflammatory responses by targeting the upstream MAPK and downstream NF-κB signaling cascades.

Regulation of Inflammatory Cytokines and Chemokines

The modulation of the NF-κB and MAPK pathways by 3-bromo-4,5-dihydroxybenzaldehyde (BDB) directly translates to the regulation of downstream inflammatory mediators, including cytokines and chemokines.

In TNF-α/IFN-γ-stimulated HaCaT keratinocytes, the expression of several pro-inflammatory cytokines and chemokines was significantly increased. However, treatment with BDB led to a dose-dependent downregulation of these inflammatory molecules. Specifically, BDB inhibited the mRNA expression of interleukins IL-6, IL-8, and IL-13, as well as TNF-α and IFN-γ.

Furthermore, BDB also suppressed the expression of various chemokines, which are responsible for recruiting immune cells to the site of inflammation. The chemokines that were downregulated by BDB treatment include eotaxin, macrophage-derived chemokine (MDC), regulated on activation, normal T cell expressed and secreted (RANTES), and thymus and activation-regulated chemokine (TARC). This broad-spectrum inhibition of inflammatory cytokines and chemokines underscores the potent anti-inflammatory potential of this dihydroxybenzaldehyde analog.

Other Cellular Effects (In Vitro)

Protective Effects on Granulosa Cells against Apoptosis (by 3,4-dihydroxybenzaldehyde)

In vitro research has demonstrated that 3,4-dihydroxybenzaldehyde, also known as protocatechualdehyde, exhibits protective effects on ovarian granulosa cells by inhibiting apoptosis induced by oxidative stress. nih.gov Granulosa cells are crucial for the development and maturation of oocytes within ovarian follicles, and their apoptosis can lead to follicular atresia, a process implicated in female infertility. nih.gov

A study investigating the bioactive compounds from Prunus mume seed extract identified 3,4-dihydroxybenzaldehyde as a key agent responsible for protecting human ovarian granulosa tumor cells (KGN) from hydrogen peroxide (H₂O₂)-induced apoptosis. nih.gov Oxidative stress, mediated by reactive oxygen species (ROS) like H₂O₂, is a known trigger for granulosa cell apoptosis. nih.gov

The research indicated that pretreatment with 3,4-dihydroxybenzaldehyde significantly counteracted the cytotoxic effects of H₂O₂. nih.gov This protective mechanism is largely attributed to the potent anti-oxidative properties of 3,4-dihydroxybenzaldehyde. nih.gov The study observed that 3,4-dihydroxybenzaldehyde was able to suppress the characteristic markers of apoptosis that were induced by H₂O₂ treatment. nih.gov

Furthermore, beyond its anti-apoptotic role, 3,4-dihydroxybenzaldehyde was found to promote the secretion of estradiol (B170435) in granulosa cells. nih.gov This was accompanied by an enhanced messenger RNA (mRNA) expression of steroidogenic factor 1 (SF-1), a key regulator of steroidogenic enzymes. nih.gov These findings suggest that 3,4-dihydroxybenzaldehyde not only protects granulosa cells from apoptosis but may also support their essential physiological functions in folliculogenesis. nih.gov

The table below summarizes the key findings from the in vitro study on the protective effects of 3,4-dihydroxybenzaldehyde on granulosa cells.

Table 1: Effects of 3,4-dihydroxybenzaldehyde on Human Granulosa Cells (KGN) In Vitro

| Experimental Model | Inducer of Apoptosis | Key Findings | Reference |

| Human ovarian granulosa tumor cells (KGN) | Hydrogen Peroxide (H₂O₂) | Inhibited H₂O₂-induced apoptosis. | nih.gov |

| Human ovarian granulosa tumor cells (KGN) | - | Promoted estradiol secretion. | nih.gov |

| Human ovarian granulosa tumor cells (KGN) | - | Enhanced mRNA expression of steroidogenic factor 1 (SF-1). | nih.gov |

Applications As a Synthetic Precursor and Building Block in Advanced Organic Synthesis

Utility in the Synthesis of Complex Organic Molecules

The reactivity of 3-Fluoro-4,5-dihydroxybenzaldehyde, stemming from its aldehyde and catechol functionalities, makes it an important starting material for constructing elaborate molecular architectures. The aldehyde group readily participates in condensation reactions, such as the formation of Schiff bases, while the hydroxyl groups can be engaged in etherification or esterification reactions.

A notable application analogous to the reactivity of dihydroxybenzaldehydes is in the template-driven synthesis of macrocyclic and coordination complexes. For instance, dihydroxybenzaldehyde derivatives react with compounds like Metformin in the presence of metal ions, such as Neodymium(III), to form well-defined, eight-coordinate Schiff-base complexes. This template synthesis approach highlights the potential of 3-Fluoro-4,5-dihydroxybenzaldehyde to act as a ligand precursor, where the fluorine atom could modulate the electronic properties and stability of the resulting metal complex.

The aldehyde function is a versatile handle for carbon-carbon bond formation through reactions like aldol (B89426) condensations, Wittig reactions, and Henry reactions, paving the way for a diverse range of substituted styrene (B11656) and nitrostyrene (B7858105) derivatives. These reactions are fundamental in extending the carbon skeleton and introducing further functionalities.

Role in the Development of Potential Pharmaceutical Intermediates

Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the often-beneficial effects of fluorine on metabolic stability, binding affinity, and lipophilicity. 3-Fluoro-4,5-dihydroxybenzaldehyde serves as a key starting material for intermediates in the synthesis of potential therapeutic agents.

Research on structurally related fluorinated benzaldehydes demonstrates their utility. For example, 3-Fluoro-4-hydroxybenzaldehyde (B106929) is a precursor for synthesizing:

Curcuminoid analogues : These are prepared via aldol condensation with ketones. Certain derivatives have shown significant inhibitory concentrations against human ovarian cancer cell lines.

Hydrazone derivatives : Formed through condensation with phenylhydrazine (B124118) derivatives, these compounds have exhibited potent inhibition of macrophage migration, indicating anti-inflammatory potential.

Caffeic acid phenethyl amide (CAPA) derivatives : Synthesized through the Wittig reaction, these molecules are evaluated for their cytoprotective activities.

Furthermore, the non-fluorinated parent compound, 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde), is a known intermediate in the pharmaceutical industry and is recognized for its anti-inflammatory properties. The introduction of a fluorine atom, as in 3-Fluoro-4,5-dihydroxybenzaldehyde, is a common strategy in drug discovery aimed at enhancing the pharmacological profile of such established scaffolds. Similarly, the related marine compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to protect skin cells from oxidative damage, further underscoring the potential of this substitution pattern in developing bioactive molecules.

Conclusion and Future Research Directions for 3 Fluoro 4,5 Dihydroxybenzaldehyde

Summary of Current Understanding and Research Gaps